molecular formula C11H14IN B13553843 N-(1-cyclopropylethyl)-3-iodoaniline

N-(1-cyclopropylethyl)-3-iodoaniline

Cat. No.: B13553843
M. Wt: 287.14 g/mol
InChI Key: NYKQBZUWYAGBHJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-3-iodoaniline is an organic compound that features a cyclopropyl group, an ethyl group, an iodine atom, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-iodoaniline typically involves the introduction of the cyclopropyl and ethyl groups onto an aniline derivative, followed by iodination. One common method involves the reaction of 3-iodoaniline with 1-cyclopropylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming N-(1-cyclopropylethyl)-3-aniline.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-iodoaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-3-iodoaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl and iodine groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-3-bromoaniline
  • N-(1-cyclopropylethyl)-3-chloroaniline
  • N-(1-cyclopropylethyl)-3-fluoroaniline

Uniqueness

N-(1-cyclopropylethyl)-3-iodoaniline is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors.

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-iodoaniline

InChI

InChI=1S/C11H14IN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3

InChI Key

NYKQBZUWYAGBHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=CC=C2)I

Origin of Product

United States

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